Lipophilicity Advantage Over N-Cyclohexyl Analog
The target compound exhibits a computed XLogP3 of 3.8, compared to a predicted XLogP3 of approximately 4.3 for the N-cyclohexyl analog (calculated via an additional methylene contribution of ~0.5 log units). Lower lipophilicity can be correlated with improved aqueous solubility and reduced off-target binding risk, which is crucial for in vitro assay reproducibility [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | N-cyclohexyl analog (predicted XLogP3 ≈ 4.3) |
| Quantified Difference | -0.5 log units (approx.) |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem); no experimental log P measurement available for either compound |
Why This Matters
Lower lipophilicity often correlates with higher aqueous solubility and fewer issues with non-specific binding, making the compound more reliable in cell-based and biochemical assays.
- [1] PubChem. Compound Summary for CID 5066971, N-cyclopentyl-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5066971 View Source
